molecular formula C12H19NO B13591038 2-(4-Isopropoxyphenyl)propan-2-amine

2-(4-Isopropoxyphenyl)propan-2-amine

Cat. No.: B13591038
M. Wt: 193.28 g/mol
InChI Key: RXULRSVSVDGOCZ-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)propan-2-amine is an organic compound that belongs to the class of phenylpropanamines It is characterized by the presence of an isopropoxy group attached to the phenyl ring and an amine group at the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)propan-2-amine typically involves the reaction of 4-isopropoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, halogenated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Isopropoxyphenyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Isopropylamine: A simple alkyl amine with similar structural features but lacking the phenyl ring.

    Phenylpropanolamine: A related compound with a hydroxyl group instead of the isopropoxy group.

    Amphetamine: A well-known stimulant with a similar phenylpropanamine structure but different substituents.

Uniqueness

2-(4-Isopropoxyphenyl)propan-2-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other phenylpropanamines, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)propan-2-amine

InChI

InChI=1S/C12H19NO/c1-9(2)14-11-7-5-10(6-8-11)12(3,4)13/h5-9H,13H2,1-4H3

InChI Key

RXULRSVSVDGOCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)(C)N

Origin of Product

United States

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